3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Overview
Description
3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a synthetic organic compound characterized by its unique isoxazolo[5,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step organic reactions
Isoxazole Ring Formation: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Pyridine Moiety Introduction: The isoxazole intermediate is then reacted with a suitable pyridine derivative under conditions that promote the formation of the isoxazolo[5,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methyl and thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, while the isoxazolo[5,4-b]pyridine core can interact with specific active sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 3-methyl-6-(5-methyl-2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Uniqueness
Compared to similar compounds, 3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to the specific positioning of the methyl and thienyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-methyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2OS/c1-6-3-4-10(20-6)9-5-8(13(14,15)16)11-7(2)18-19-12(11)17-9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCQDYXFBFMKIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C(=NO3)C)C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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